1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-24-18-8-4-3-7-16(18)21-19(23)20-13-17(15-9-12-25-14-15)22-10-5-6-11-22/h3-4,7-9,12,14,17H,2,5-6,10-11,13H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENNDDZKCMTHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 2-ethoxyphenol with an appropriate halogenating agent.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via nucleophilic substitution reactions using pyrrolidine and a suitable electrophile.
Formation of the Thiophenyl Intermediate: The thiophenyl group can be synthesized through the reaction of thiophene with an appropriate halogenating agent.
Coupling Reactions: The final step involves coupling the intermediates to form the urea derivative. This can be achieved through the reaction of the ethoxyphenyl intermediate with the pyrrolidinyl-thiophenyl intermediate in the presence of a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Key Substituents
Key Observations
Role of Pyrrolidine: The pyrrolidin-1-yl group is recurrent in compounds like 7d (cannabinoid modulator) and BD337175, suggesting its utility in enhancing binding affinity or cooperativity with receptors . In the target compound, this group may similarly stabilize interactions via hydrogen bonding or hydrophobic effects.
Thiophene vs. Pyrimidine/Thio Groups: The thiophen-3-yl moiety in the target compound contrasts with pyrimidine (7d) or pyridinyl-thio (7n) groups in analogs.
Ethoxyphenyl vs. Halogenated/Substituted Phenyl Groups :
- The 2-ethoxyphenyl group in the target compound is less electron-deficient than chloro- or trifluoromethyl-substituted phenyl rings (e.g., 7n, patent examples). This could reduce binding to targets requiring strong electron-withdrawing groups but improve solubility .
Biological Implications: Glucokinase activators (e.g., Compound 2) and cannabinoid modulators (e.g., 7d) highlight urea derivatives' versatility. The target compound’s structure aligns with scaffolds known for CNS activity (e.g., epilepsy-related patents), though its specific targets remain unverified .
Research Findings and Hypotheses
- Synthetic Accessibility : The presence of pyrrolidine and thiophene aligns with synthetic routes described in patents (e.g., Example 53 in ), suggesting feasible scalability .
- Structure-Activity Relationships (SAR): Substitution at the phenyl ring (e.g., ethoxy vs. chloro) correlates with altered lipophilicity and target engagement .
- Therapeutic Potential: Structural parallels to CNS-active ureas () suggest possible applications in neurological disorders, though experimental validation is required .
Biological Activity
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features an ethoxy group, a pyrrolidine moiety, and a thiophene ring, which are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar urea linkages exhibit significant anticancer activities. For instance, thio-ureas have been reported to show broad-spectrum antitumor effects. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 15 to 30 μM .
Antimicrobial Activity
Compounds containing thiophene and urea functionalities have also shown promising antimicrobial properties. A study reported that derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored, revealing that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a mechanism through which 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea may exert therapeutic effects in inflammatory conditions .
Enzyme Inhibition
The primary mechanism of action for many urea derivatives involves the inhibition of specific enzymes that play critical roles in disease progression. For example, inhibition of kinases involved in cancer cell signaling pathways has been observed, contributing to reduced cell proliferation and increased apoptosis in tumor cells .
Interaction with Receptors
The compound may also interact with various biological receptors. The presence of the pyrrolidine group suggests potential binding to neurotransmitter receptors, which could influence neuropharmacological activities .
Study 1: Anticancer Activity Assessment
In a controlled study, a derivative similar to 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 μM, with specific activity noted against ovarian cancer cells (GI50 = 21.5 μM) and prostate cancer (GI50 = 25.9 μM) .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related urea compounds against E. coli and S. aureus. The results showed that at a concentration of 5 μg/mL, the compound exhibited a 90% reduction in bacterial growth, highlighting its potential as an antimicrobial agent .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
